molecular formula C16H20N6O B11285569 N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11285569
M. Wt: 312.37 g/mol
InChI Key: DHERLLLTCJNTGA-UHFFFAOYSA-N
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Description

N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (let’s call it Compound X ) belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered attention due to their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . In our case, we’ll focus on its neuroprotective and anti-neuroinflammatory potential.

Preparation Methods

Synthetic Routes:: Compound X can be synthesized through various routes. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed synthetic methods are available in the literature .

Reaction Conditions:: The synthesis typically involves reaction conditions such as refluxing, solvent choice (e.g., DMF, DMSO), and appropriate catalysts. Analytical techniques like mass spectra, 1H NMR, 13C NMR, and X-ray diffraction confirm the compound’s structure.

Industrial Production:: While industrial-scale production details are proprietary, scaled-up processes likely involve efficient and cost-effective methods to produce Compound X.

Chemical Reactions Analysis

Reactions:: Compound X can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions modify its functional groups and confer different properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can convert specific moieties.

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) reduce functional groups.

    Substitution: Nucleophilic substitution reactions with appropriate reagents (e.g., alkyl halides) can introduce substituents.

Major Products:: The products depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehydrogenated forms.

Scientific Research Applications

Compound X’s applications span several fields:

    Chemistry: It serves as a scaffold for designing novel compounds.

    Biology: Researchers explore its effects on cellular pathways and signaling.

    Medicine: Its neuroprotective properties make it relevant for treating neurodegenerative diseases.

Mechanism of Action

Compound X likely exerts its effects through multiple mechanisms:

    Inhibition of ER Stress: By reducing endoplasmic reticulum (ER) stress, it protects neurons.

    Anti-Inflammatory Pathway: Inhibition of NF-kB pathway reduces neuroinflammation.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its specific substitution pattern. Similar compounds include pyrazolo[3,4-d]pyrimidines with varying substituents.

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

4-N-(3-methoxyphenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O/c1-4-8-17-16-20-14(13-10-18-22(2)15(13)21-16)19-11-6-5-7-12(9-11)23-3/h5-7,9-10H,4,8H2,1-3H3,(H2,17,19,20,21)

InChI Key

DHERLLLTCJNTGA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)OC

Origin of Product

United States

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